1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4S and a molecular weight of 262.33 g/mol . This compound is characterized by the presence of a pyrrolidine ring and a piperidine ring, both of which are connected through a sulfonyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidinylsulfonyl intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex. These interactions can affect various molecular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring but differ in their functional groups and biological activities.
Piperidine-3-carboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid group but lack the sulfonyl group, resulting in different chemical reactivity and applications.
Sulfonyl-containing compounds: Compounds like sulfonylureas and sulfonamides have similar sulfonyl groups but differ in their overall structure and pharmacological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine and piperidine rings with a sulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c13-10(14)9-4-3-7-12(8-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOASKLVDJFMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649272 |
Source
|
Record name | 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042640-05-0 |
Source
|
Record name | 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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